

A Technical Guide to the Research Applications of C.I. Direct Green 28

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Compound of Interest

Compound Name: C.I. Direct green 28

Cat. No.: B13414475

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Abstract

C.I. Direct Green 28, identified by CAS number 6471-09-6, is an anionic azo dye belonging to the anthraquinone class. While its primary industrial application lies in the dyeing of cellulosic materials such as cotton, paper, and leather, its utility in a research context is predominantly centered on histological staining, specifically for the visualization and quantification of collagen. This technical guide provides an in-depth overview of the known research applications of **C.I. Direct Green 28**, with a focus on its role in the widely utilized Sirius Red/Fast Green staining method for collagen analysis. This document consolidates available quantitative data, details experimental protocols, and presents visual workflows to support its application in laboratory settings. Toxicological data are also reviewed to ensure safe handling and interpretation of experimental outcomes.

Chemical and Physical Properties

C.I. Direct Green 28 is a dark green powder with a complex molecular structure. Its key identifiers and properties are summarized in the table below. The dye is soluble in water, a characteristic that is essential for its use in aqueous staining solutions.^[1]

Property	Value	Reference
C.I. Name	Direct Green 28	[1]
CAS Number	6471-09-6	[1]
Molecular Formula	C ₄₂ H ₂₇ N ₁₀ Na ₃ O ₁₁ S ₂	[1]
Molecular Weight	980.83 g/mol	[1]
Synonyms	Sirius Green F3G, Solophenyl Green 4GE, Direct Fast Green 5GLL	
Appearance	Dark green powder	[1]
Solubility	Soluble in water	[1]

Research Applications: Histological Staining of Collagen

The principal research application of a green dye, often referred to as Fast Green FCF or in some contexts as Sirius Green F3G (a synonym for **C.I. Direct Green 28**), is in the histological staining of collagen in combination with Sirius Red. This method, commonly known as the Sirius Red/Fast Green staining technique, is a highly specific and sensitive method for differentiating collagenous and non-collagenous proteins in tissue sections and cell cultures.

Principle of the Sirius Red/Fast Green Staining Method

The Sirius Red/Fast Green staining method relies on the differential binding affinities of the two dyes for specific protein structures. Sirius Red, a strong anionic dye, specifically binds to the [Gly-X-Y] repeating helical structure found in fibrillar collagens (types I to V). In contrast, the green dye (Fast Green FCF or a similar green dye) binds to non-collagenous proteins, acting as a counterstain. This differential staining results in collagen fibers appearing red, while other cellular and extracellular matrix components are stained green, providing a stark and quantifiable contrast.

Quantitative Analysis

A significant advantage of the Sirius Red/Fast Green method is its adaptability for quantitative analysis. After staining, the bound dyes can be eluted from the tissue or cell layer, and the absorbance of the eluate can be measured spectrophotometrically.

Dye	Absorbance Maximum (λ_{max})	Target Protein
Sirius Red	540 nm	Collagen
Fast Green	605 nm	Non-collagenous proteins

To accurately quantify collagen, a correction for the spectral overlap of Fast Green at 540 nm is necessary. The corrected absorbance for collagen can be calculated using the following formula:

$$\text{Corrected OD}_{540} = \text{OD}_{540} - (0.291 \times \text{OD}_{605})$$

Experimental Protocols

The following are detailed protocols for the Sirius Red/Fast Green staining of paraffin-embedded tissue sections and cultured cell layers.

Staining of Paraffin-Embedded Tissue Sections

This protocol is suitable for the analysis of collagen content in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- Sirius Red/Fast Green Staining Solution (0.1% w/v Sirius Red and 0.1% w/v Fast Green in saturated picric acid)
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Distilled water

- Dye Extraction Buffer (e.g., 0.2 M NaOH in methanol)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 10 minutes each.
 - Immerse slides in two changes of 100% ethanol for 10 minutes each.
 - Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
 - Rinse with distilled water for 5 minutes.
- Staining:
 - Place slides in a staining jar containing Sirius Red/Fast Green Staining Solution and incubate for 30-60 minutes at room temperature.
- Washing:
 - Rinse the slides with several changes of distilled water until the water runs clear.
- Microscopic Analysis (Qualitative):
 - Dehydrate the slides through a graded ethanol series and clear in xylene.
 - Mount with a resinous mounting medium.
 - Collagen fibers will appear red, and non-collagenous components will be stained green.
- Dye Elution and Quantification (Quantitative):
 - Air dry the stained slides.
 - Add a defined volume of Dye Extraction Buffer to the tissue section.
 - Gently agitate until the dye is completely eluted.

- Transfer the eluate to a microplate or cuvette.
- Read the absorbance at 540 nm and 605 nm using a spectrophotometer.

Staining of Cultured Cell Layers

This protocol is adapted for quantifying collagen and non-collagenous proteins in adherent cell cultures.

Materials:

- Sirius Red/Fast Green Staining Solution
- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 95% ethanol/5% glacial acetic acid, cooled)
- Distilled water
- Dye Extraction Buffer

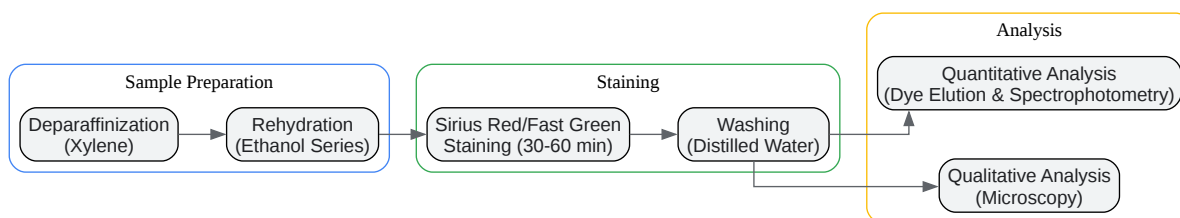
Procedure:

- Cell Culture:
 - Culture cells in multi-well plates to the desired confluency.
- Washing and Fixation:
 - Carefully remove the culture medium and wash the cell layers twice with PBS.
 - Add the fixative solution to each well and incubate for 10 minutes at room temperature.
- Staining:
 - Remove the fixative and wash with PBS.
 - Add the Sirius Red/Fast Green Staining Solution to each well, ensuring the cell layer is completely covered.

- Incubate for 30 minutes at room temperature.
- Washing:
 - Carefully aspirate the staining solution.
 - Wash the cell layers repeatedly with distilled water until the water runs clear.
- Dye Elution and Quantification:
 - Add a defined volume of Dye Extraction Buffer to each well.
 - Incubate on a shaker until the color is completely eluted from the cell layer.
 - Transfer the eluate to a new microplate.
 - Read the absorbance at 540 nm and 605 nm using a microplate reader.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.



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Workflow for Sirius Red/Fast Green Staining of Tissue Sections.



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Workflow for Sirius Red/Fast Green Staining of Cultured Cells.

Toxicological Profile

C.I. Direct Green 28, as with many azo dyes, requires careful handling due to its potential toxicological effects. It is classified as harmful if swallowed and may cause irritation to the skin and eyes. As a benzidine-based dye, there are concerns about its potential carcinogenicity, as some related compounds can be metabolized to toxic aromatic amines.

Hazard	Description
Acute Oral Toxicity	Harmful if swallowed.
Skin Irritation	May cause skin irritation.
Eye Irritation	May cause eye irritation.
Carcinogenicity	As a benzidine-based azo dye, it is considered a potential carcinogen.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

- Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Signaling Pathways and Other Potential Applications

Currently, there is a lack of published research detailing the effects of **C.I. Direct Green 28** on specific cellular signaling pathways. Its primary role in research has been as a histological stain. Furthermore, while it is a colored compound, there is no significant evidence to suggest it possesses fluorescent properties that are utilized for research purposes. The search for fluorescent applications is often confounded by the similarly named "SiriusGFP," a green fluorescent protein.

Conclusion

C.I. Direct Green 28 (CAS 6471-09-6) is a valuable tool for researchers, particularly in the field of connective tissue biology and pathology. Its application in the Sirius Red/Fast Green staining method provides a robust and quantifiable means of assessing collagen deposition in both tissue and cell culture models. While its toxicological profile necessitates careful handling, its utility in histological analysis is well-established. Future research may explore other potential biological activities of this dye, but at present, its role is firmly situated in the realm of specialized histological staining. Researchers employing this dye should be aware of the potential for ambiguity in nomenclature, particularly the interchangeable use of "Fast Green" and "Sirius Green" in the context of collagen staining, and should clearly document the specific dye used in their methodologies.

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References

- 1. worlddyevaryety.com [worlddyevaryety.com]
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